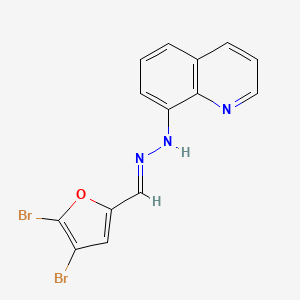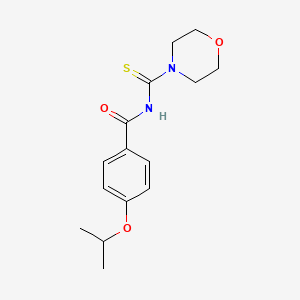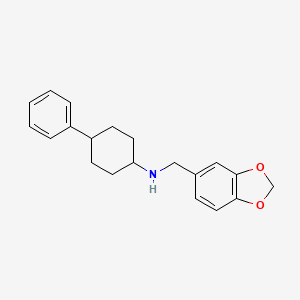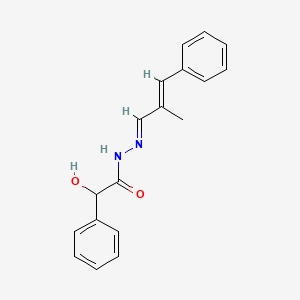
N-(2-methyl-5-nitrophenyl)-3-(2-thienyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-5-nitrophenyl)-3-(2-thienyl)acrylamide, commonly known as MNAT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNAT belongs to the family of acrylamide derivatives and has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The exact mechanism of action of MNAT is not fully understood. However, it has been suggested that MNAT exerts its biological activities through the inhibition of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. MNAT has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and physiological effects:
MNAT has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. MNAT has also been shown to inhibit the expression of COX-2 and LOX, which are involved in the production of prostaglandins and leukotrienes, respectively. Additionally, MNAT has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
MNAT has various advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. MNAT is also stable under various conditions, which makes it suitable for long-term storage. However, MNAT has some limitations for lab experiments. It is a relatively new compound, and its biological activities are not fully understood. Additionally, MNAT has not been extensively tested in vivo, which limits its potential therapeutic applications.
Future Directions
MNAT has significant potential for future research. One potential direction is to further investigate its anti-inflammatory properties and its potential for the treatment of inflammatory diseases. Another potential direction is to investigate its anti-cancer properties and its potential for the treatment of various cancers. Additionally, MNAT could be modified to improve its biological activities and reduce its potential side effects. Finally, MNAT could be used as a lead compound for the development of new drugs with similar biological activities.
Synthesis Methods
MNAT can be synthesized using a multi-step process involving the reaction of 2-methyl-5-nitroaniline with acryloyl chloride in the presence of a base to yield 2-methyl-5-nitrophenylacrylamide. This intermediate is then reacted with 2-thiophenecarboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide, to yield MNAT. The final product is purified using column chromatography to obtain a pure compound.
Scientific Research Applications
MNAT has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. MNAT has also been shown to possess anti-cancer properties, inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer. Additionally, MNAT has been shown to possess anti-microbial properties, inhibiting the growth of various bacterial and fungal strains.
properties
IUPAC Name |
(E)-N-(2-methyl-5-nitrophenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-10-4-5-11(16(18)19)9-13(10)15-14(17)7-6-12-3-2-8-20-12/h2-9H,1H3,(H,15,17)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVOPZRORVEUQP-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(4-chlorobenzyl)oxy]benzyl}aniline](/img/structure/B5844322.png)



![6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5844344.png)
![N-(2-ethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5844348.png)


![N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5844371.png)
![N'-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5844372.png)



![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5844403.png)